5-Amino-1-naphthol

Description

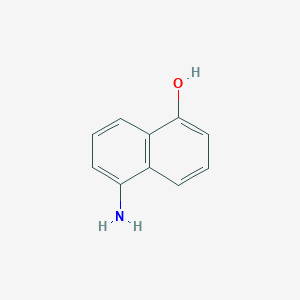

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIBQNVRTVLOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134016-72-1, 63134-21-4 (hydrochloride) | |

| Record name | Poly(5-amino-1-naphthol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134016-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1058894 | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-55-6 | |

| Record name | 5-Amino-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG7EQ6HH6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 5-Amino-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthol is an aromatic organic compound with the chemical formula C₁₀H₉NO. It is a derivative of naphthalene (B1677914) and is characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to the naphthalene ring system. This bifunctionality makes it a versatile intermediate in organic synthesis, particularly in the manufacturing of dyes and pigments.[1] While its primary applications lie in the chemical industry, its structural motifs are of interest to medicinal chemists and drug development professionals. This guide provides a comprehensive overview of the fundamental chemical, physical, and spectral properties of this compound, along with standardized experimental protocols for their determination.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Pale purple to brown-purple crystalline powder | [1][2][3] |

| Melting Point | 190-193 °C (decomposes) | [1][3] |

| Boiling Point | 378.3 °C at 760 mmHg | [2][3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695), acetone, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Methanol (Slightly).[2][3][4] | |

| pKa | 3.97 (at 25 °C) | [2][3] |

| Density | 1.281 g/cm³ | [3] |

| Vapor Pressure | 2.92 x 10⁻⁶ mmHg at 25°C | [3] |

| Flash Point | 182.6 °C | [3] |

| Refractive Index | 1.6070 (estimate) | [3][5] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [3][6][7] |

| Molecular Weight | 159.18 g/mol | [6][7][8] |

| CAS Number | 83-55-6 | [1][6][7] |

| IUPAC Name | 5-aminonaphthalen-1-ol | [6][8] |

| InChI | 1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2 | [6][9] |

| InChIKey | ZBIBQNVRTVLOHQ-UHFFFAOYSA-N | [6][9] |

| SMILES | C1=CC2=C(C=CC=C2O)C(=C1)N | [4][9] |

| LogP (Octanol/Water) | 1.43 - 2.70880 | [2][3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Experimental Protocols

This section outlines standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[1]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[1][4] A sharp melting range (0.5-1 °C) is indicative of high purity.[4]

Solubility Determination

Methodology:

-

To a series of vials, each containing a known volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, DMSO), add small, pre-weighed portions of this compound.

-

The vials are agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

-

The solutions are visually inspected for the presence of undissolved solid.

-

For quantitative analysis, a saturated solution is prepared by adding an excess of the compound to the solvent. After equilibration, the undissolved solid is removed by centrifugation or filtration.

-

The concentration of this compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by preparing a calibration curve with standards of known concentrations.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

Methodology:

-

A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).[10]

-

A series of dilutions are made from the stock solution to prepare standards of known concentrations.

-

The UV-Vis spectrophotometer is blanked using the pure solvent in a quartz cuvette.

-

The absorbance of each standard solution is measured across the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[10]

-

A calibration curve of absorbance versus concentration at λmax is plotted to verify a linear relationship (Beer-Lambert Law).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology:

-

A small amount of this compound is finely ground with dry potassium bromide (KBr) powder using a mortar and pestle.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

A background spectrum of the empty sample holder is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

The NMR tube is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired, showing signals whose chemical shifts, integration, and splitting patterns provide information about the different types of protons.

-

For ¹³C NMR, the spectrum is acquired, typically with proton decoupling, to show a single peak for each unique carbon atom.

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound involves the alkali fusion of 1-aminonaphthalene-5-sulfonic acid.[11]

Experimental Protocol:

-

1-Aminonaphthalene-5-sulfonic acid is added to molten sodium hydroxide (B78521) at 200 °C.

-

The temperature is gradually increased to 250 °C and maintained for approximately 3 hours to complete the reaction.

-

The reaction mixture is then cooled and diluted with water.

-

Careful neutralization with hydrochloric acid precipitates the this compound product.[11]

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.latech.edu [chem.latech.edu]

- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. This compound | 83-55-6 [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 5-Amino-1-naphthol (CAS 83-55-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Amino-1-naphthol (CAS 83-55-6), a versatile chemical intermediate. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key characterization methods are provided.

Core Physical and Chemical Properties

This compound is a naphthalene (B1677914) derivative substituted with both an amino and a hydroxyl group, making it a valuable precursor in the synthesis of various dyes and other complex organic molecules. Its physical properties are crucial for its handling, storage, and application in chemical syntheses.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Pale purple to brown-purple crystalline powder | |

| Stability | Stable under normal temperatures and pressures. | [2] |

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of this compound. It is important to note that slight variations in reported values can occur due to different experimental methods and sample purity.

Table 1: Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 170-175°C | [2] |

| 190°C (decomposes) | [3][4][5] | |

| 192°C | [6] | |

| 193°C | [7][8][9] | |

| Boiling Point | 378.3°C at 760 mmHg | [10] |

| Flash Point | 182.6°C | [10] |

Table 2: Solubility and Partitioning

| Property | Condition | Value | Source(s) |

| Solubility in Water | Sparingly soluble | [2] | |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, dichloromethane, ethyl acetate, DMSO, and methanol. | [2][6][11][12] | |

| pKa | at 25°C | 3.97 | [2][6][10][12] |

| LogP (Octanol-Water Partition Coefficient) | 1.43 | ||

| 2.70880 | [10] |

Table 3: Other Physical Constants

| Property | Value | Source(s) |

| Density | 1.281 g/cm³ | [10] |

| Vapor Pressure | 2.92E-06 mmHg at 25°C | [10] |

| Refractive Index | 1.6070 (estimate) | [6][12] |

| 1.741 |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These represent standard laboratory procedures that can be applied for the characterization of this compound.

Determination of Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.

-

Heating: The apparatus is heated at a steady rate of approximately 1-2°C per minute when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the sample.[3][4][6]

Determination of Solubility (Qualitative and Semi-Quantitative)

This protocol describes a general method for assessing the solubility of this compound in various solvents.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents should be tested, including water, dilute acidic solutions (e.g., 5% HCl), dilute basic solutions (e.g., 5% NaOH), and various organic solvents (e.g., ethanol, acetone, DMSO).

-

Qualitative Assessment: To a test tube containing approximately 1 mL of the chosen solvent, a small, accurately weighed amount (e.g., 1-2 mg) of this compound is added.

-

Mixing: The test tube is stoppered and agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent under the tested conditions.[2][10][11][13]

-

Semi-Quantitative Assessment: If the compound is soluble, further accurately weighed portions can be added incrementally until saturation is reached (i.e., solid material remains undissolved after thorough mixing). This allows for an estimation of the solubility in terms of mg/mL.

Synthesis of this compound

The following is a common industrial preparation method for this compound.

Reactants and Reagents:

-

1-Aminonaphthalene-5-sulfonic acid

-

Sodium hydroxide (B78521) (molten)

-

Hydrochloric acid

Procedure:

-

Fusion: 1-Aminonaphthalene-5-sulfonic acid is added to molten sodium hydroxide at a temperature of 200°C.

-

Heating: The reaction mixture is slowly heated to 250°C and maintained at this temperature for 3 hours to complete the reaction.

-

Dilution and Neutralization: After the reaction is complete, the mixture is cooled and then diluted with water. The resulting solution is carefully neutralized with hydrochloric acid.

-

Precipitation and Isolation: Upon neutralization, this compound precipitates out of the solution. The solid product is then collected by filtration, washed, and dried.[8]

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 1-Aminonaphthalene-5-sulfonic acid.

Caption: Synthesis workflow for this compound.

General Experimental Workflow for Physical Characterization

The logical flow for the physical characterization of a synthesized or received batch of this compound is depicted below.

Caption: General workflow for physical characterization.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embibe.com [embibe.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 8. Separation of 2-Amino-7-naphthol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. byjus.com [byjus.com]

- 13. CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid - Google Patents [patents.google.com]

5-aminonaphthalen-1-ol chemical structure and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 5-aminonaphthalen-1-ol, also known as 5-Amino-1-naphthol. It covers its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its relevance in research and development.

Chemical Structure and IUPAC Name

The compound 5-aminonaphthalen-1-ol is a derivative of naphthalene, featuring both an amino (-NH₂) and a hydroxyl (-OH) functional group.

Chemical Structure:

Chemical structure of 5-aminonaphthalen-1-ol.

Physicochemical and Crystallographic Data

The properties of 5-aminonaphthalen-1-ol are summarized below. This data is crucial for its application in synthesis, analytical chemistry, and materials science.

| Identifier | Value | Reference |

| CAS Number | 83-55-6 | [1][4] |

| Molecular Weight | 159.18 g/mol | [1][4] |

| EC Number | 201-486-9 | [1][4] |

| Property | Value | Reference |

| Appearance | Powder | [2] |

| Melting Point | 190-192 °C (decomposes) | [4][5] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, chloroform, DMSO. | [2][6] |

| Computed Property | Value | Reference |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Exact Mass | 159.068413911 Da | [1] |

| Crystallographic Data | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Intermolecular Interactions | N-H···O and O-H···N hydrogen bonds form a 2D polymeric structure. | [7][8] |

| π–π Stacking Distance | 3.450 (4) Å | [7][8] |

Experimental Protocols

A common laboratory and industrial synthesis method involves the alkali fusion of an aminonaphthalene sulfonic acid.[5]

Protocol:

-

Reactant Preparation: 1-Aminonaphthalene-5-sulfonic acid paste is used as the starting material.

-

Alkali Fusion: The paste is added to molten sodium hydroxide (B78521) at an initial temperature of 200°C.

-

Reaction: The mixture is heated slowly to 250°C and maintained at this temperature for 3 hours to complete the reaction.

-

Work-up: The reaction mass is cooled and then diluted with water.

-

Precipitation: The solution is carefully neutralized with hydrochloric acid, causing the 5-aminonaphthalen-1-ol product to precipitate out of the solution.

-

Isolation: The precipitate is collected, washed, and dried. This method typically yields the product with a purity corresponding to a melting point of 192°C.[5]

Workflow for the synthesis of 5-aminonaphthalen-1-ol.

5-aminonaphthalen-1-ol has been identified as a novel matrix for Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) mass spectrometry, particularly for the analysis of phosphorylated peptides.[2]

Protocol Outline:

-

Matrix Solution Preparation: Prepare a saturated solution of 5-aminonaphthalen-1-ol in a suitable organic solvent mixture (e.g., acetonitrile/water with trifluoroacetic acid).

-

Sample-Matrix Co-crystallization: Mix the phosphopeptide sample with the matrix solution.

-

Spotting: Deposit a small volume (e.g., 1 µL) of the mixture onto a MALDI target plate and allow it to air-dry, forming co-crystals.

-

Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer equipped for ISD. The 5-aminonaphthalen-1-ol matrix facilitates the generation of c'-series fragment ions from the peptides.

-

Data Interpretation: The resulting mass spectrum, rich in fragment ions, allows for detailed sequencing and localization of phosphorylation sites on the peptide.

References

- 1. This compound | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:83-55-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound [webbook.nist.gov]

- 4. 1-氨基-5-萘酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 83-55-6 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Amino-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-1-naphthol, a crucial intermediate in the synthesis of various dyes and pharmaceutical agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₉NO, with a molecular weight of 159.18 g/mol .[1][2] The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. While specific chemical shifts and coupling constants for this compound are available in dedicated databases, the following tables provide an overview of the expected regions and available data.

¹H NMR Data

While public databases confirm the existence of ¹H NMR spectra for this compound, specific peak data with chemical shifts and coupling constants are best obtained from specialized spectral databases.[3][4] The Spectral Database for Organic Compounds (SDBS) is a recommended resource for this information.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with ¹H NMR, detailed peak assignments can be found in specialized databases.[5]

| Carbon Atom | Chemical Shift (δ) ppm |

| C1-C10 | Data available in the Spectral Database for Organic Compounds (SDBS). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and aromatic (C-H, C=C) groups. The NIST WebBook provides a gas-phase IR spectrum of this compound.[6] A summary of key vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3400-3200 (broad) |

| N-H | Stretching | ~3400-3300 (sharp, two bands for primary amine) |

| Aromatic C-H | Stretching | ~3100-3000 |

| C=C | Aromatic Ring Stretching | ~1600-1450 |

| C-O | Stretching | ~1260-1000 |

| C-N | Stretching | ~1340-1250 |

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, ATR, gas-phase).[3][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthalenes. The UV-Vis spectrum of this compound has been reported in the literature.[7]

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Data reported by Perekalin and Savostyanova (1951) | Specific values require consulting the original publication. | Specific values require consulting the original publication. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

The acquired FIDs are then Fourier transformed to obtain the NMR spectra.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol).

-

From the stock solution, prepare a series of dilutions to a concentration range that gives absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the respective beams of the spectrophotometer.

-

Scan the spectrum over the desired wavelength range (e.g., 200-400 nm).

-

The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(83-55-6) 1H NMR [m.chemicalbook.com]

- 5. This compound(83-55-6) 13C NMR spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

A Technical Guide to the Physicochemical Properties of 5-Amino-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 5-Amino-1-naphthol (CAS No: 83-55-6), a vital intermediate in the synthesis of various dyes and a compound of interest in medicinal chemistry. This document outlines its key thermal properties, details the experimental methodologies for their determination, and presents a relevant synthetic pathway.

Core Physicochemical Data

This compound is a crystalline powder, typically pale purple to brown-purple in appearance. Its thermal properties are critical for handling, process development, and synthesis applications. The reported values for its melting and boiling points exhibit some variation across different sources, which is common due to differences in purity and experimental conditions.

Data Presentation: Thermal Properties

The following table summarizes the reported melting and boiling points for this compound.

| Property | Value | Notes | Source(s) |

| Melting Point | 170-175 °C | [1] | |

| 190 °C | With decomposition. | [2][3][4] | |

| 192 °C | [3] | ||

| 193 °C | [5][6] | ||

| Boiling Point | 378.3 °C | At 760 mmHg. | [1] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The following sections describe standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[1][5] The most common methods involve heating a small sample in a capillary tube.

Method 1: Thiele Tube Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[2][5]

-

Heating: The assembly is suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat is applied gently to the side arm of the Thiele tube with a Bunsen burner. The unique shape of the tube facilitates convection currents, ensuring uniform heat distribution.[5]

-

Observation: The temperature is raised slowly, at a rate of approximately 1-2°C per minute, as it approaches the expected melting point.[5]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.[3]

Method 2: Digital Melting Point Apparatus

-

Sample Preparation: The capillary tube is prepared as described in the Thiele tube method.

-

Apparatus Setup: The capillary tube is inserted into the heating block of the apparatus.

-

Heating: The desired heating rate is set. It is standard practice to perform a rapid initial determination to find an approximate melting point, followed by a slower, more careful measurement (heating at ~2°C/min) for accuracy.[1]

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperatures at which melting begins and ends are recorded from the digital display to define the melting point range.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]

Method: Micro Boiling Point Determination (Thiele Tube)

This method is suitable for small quantities of liquid.[7]

-

Sample Preparation: A small amount of the liquid (if this compound were in a liquid state) is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is placed into the liquid with the open end down.[4]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube as in the melting point determination.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary. At this point, heating is discontinued.[8]

-

Data Recording: The liquid begins to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube. This is the point where the external pressure overcomes the vapor pressure of the substance.[4][8] The recorded boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).[9]

Application in Synthesis: Azo Dye Formation

This compound is a crucial coupling component in the synthesis of azo dyes. The general process involves two main stages: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an activated aromatic compound like this compound.[10][11]

Caption: General workflow for the synthesis of an azo dye.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. scielo.br [scielo.br]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. nbinno.com [nbinno.com]

- 11. cuhk.edu.hk [cuhk.edu.hk]

Solubility of 5-Amino-1-naphthol in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Amino-1-naphthol in water and various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for its quantitative determination.

Qualitative Solubility of this compound

This compound (CAS: 83-55-6), a naphthalene (B1677914) derivative, exhibits varied solubility depending on the polarity of the solvent. It is generally characterized as being sparingly soluble in water while demonstrating good solubility in several common organic solvents. This behavior is attributed to the presence of both a polar amino (-NH2) and a hydroxyl (-OH) group, as well as a large nonpolar naphthalene ring system.

A summary of the qualitative solubility is presented in the table below.

| Solvent | Type | Qualitative Solubility |

| Water | Protic, Polar | Sparingly soluble, Practically insoluble[1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble (Slightly)[5][6][7][8] |

| Methanol | Protic, Polar | Soluble (Slightly)[5][6][7][8] |

| Ethanol | Protic, Polar | Soluble[1][2][3][4] |

| Acetone | Aprotic, Polar | Soluble[1][2][3][4][9][10] |

| Chloroform | Nonpolar | Soluble[9][10] |

| Dichloromethane | Nonpolar | Soluble[9][10] |

| Ethyl Acetate | Aprotic, Polar | Soluble[9][10] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol is based on the widely accepted shake-flask method, a standard for determining the thermodynamic solubility of a compound.[5][6] This method is also consistent with the principles outlined in the OECD Guideline for Testing of Chemicals, Test No. 105, for substances with solubility above 10⁻² g/L.[1][9]

Materials and Equipment

-

Compound: this compound (purity >98%)

-

Solvents: Deionized water, and selected organic solvents (e.g., DMSO, methanol, ethanol, acetone) of analytical grade.

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

- 1. oecd.org [oecd.org]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Page loading... [guidechem.com]

- 4. agrochemx.com [agrochemx.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound CAS#: 83-55-6 [m.chemicalbook.com]

- 9. oecd.org [oecd.org]

- 10. This compound | CAS:83-55-6 | High Purity | Manufacturer BioCrick [biocrick.com]

Key synonyms for 5-Amino-1-naphthol like 1-Amino-5-hydroxynaphthalene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-1-naphthol, a versatile chemical intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and fluorescent probes. This document details its chemical properties, key synonyms, synthesis and purification protocols, and explores the mechanism of action of its derivatives in drug development, particularly focusing on the inhibition of Nicotinamide (B372718) N-methyltransferase (NNMT).

Core Synonyms and Chemical Identity

This compound is an aromatic organic compound characterized by a naphthalene (B1677914) backbone substituted with both an amino and a hydroxyl group. A comprehensive list of its synonyms is provided below to aid in literature searches and chemical sourcing.

| Identifier Type | Value |

| IUPAC Name | 5-aminonaphthalen-1-ol |

| CAS Number | 83-55-6 |

| Alternative Names | 1-Amino-5-hydroxynaphthalene |

| 1-Amino-5-naphthol | |

| 5-Amino-alpha-naphthol | |

| 5-Hydroxy-1-naphthylamine | |

| 1-Naphthalenol, 5-amino- |

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Units |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 | g/mol |

| Melting Point | 190 (decomposes) | °C |

| Boiling Point | 378.3 | °C at 760 mmHg |

| Appearance | Off-white to light-brown or purple crystalline powder | |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, chloroform, and other organic solvents.[1] | |

| pKa | 3.97 (at 25°C) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the alkaline fusion of 1-Aminonaphthalene-5-sulfonic acid (Laurent's acid).

Materials:

-

1-Aminonaphthalene-5-sulfonic acid

-

Sodium hydroxide (B78521) (pellets)

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Reaction vessel suitable for high-temperature fusion (e.g., a nickel or iron crucible)

-

Heating mantle or furnace

-

Stirring apparatus

-

pH meter or pH paper

-

Buchner funnel and filter paper

Procedure:

-

In the reaction vessel, melt sodium hydroxide by heating to approximately 200°C.

-

Gradually add 1-Aminonaphthalene-5-sulfonic acid to the molten sodium hydroxide while stirring continuously.

-

Slowly increase the temperature of the mixture to 250°C and maintain this temperature for a minimum of 3 hours to ensure the completion of the fusion reaction.

-

After the reaction is complete, allow the mixture to cool to a safe temperature.

-

Carefully dilute the solidified melt with distilled water.

-

Neutralize the alkaline solution by the slow addition of concentrated hydrochloric acid while monitoring the pH. Adjust the pH to the point of precipitation of the product.

-

The this compound product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold distilled water to remove any residual salts.

-

Dry the purified this compound product. An expected yield of approximately 85% can be achieved with this method.

Purification of this compound

Purification of the synthesized this compound is crucial to remove impurities. Recrystallization is a standard and effective method.

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., ethanol, water, or a mixture)

-

Erlenmeyer flask

-

Heating plate with magnetic stirring

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or an ethanol-water mixture is often a suitable choice.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small increments if necessary to achieve full dissolution.

-

Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. Immediately perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

-

Yield Maximization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

-

Drying: Dry the purified crystals, for instance in a desiccator, to remove any residual solvent.

Applications in Drug Development: Targeting Nicotinamide N-methyltransferase (NNMT)

Derivatives of aminonaphthalenes have emerged as potent inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.[2][3][4] One such derivative, 5-amino-1MQ, a small molecule inhibitor of NNMT, has shown significant therapeutic potential.[1][5][6][7]

The NNMT Signaling Pathway and its Inhibition

NNMT catalyzes the methylation of nicotinamide (NAM) to 1-methylnicotinamide (B1211872) (MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor and producing S-adenosylhomocysteine (SAH).[8][9] This process plays a crucial role in regulating the intracellular pools of NAD+ and the SAM/SAH ratio, which is a key indicator of the cell's methylation capacity.[3] Overexpression of NNMT is associated with obesity, type 2 diabetes, and various cancers, making it an attractive target for drug development.[2][4]

The inhibition of NNMT by compounds like 5-amino-1MQ leads to a cascade of downstream effects that can counteract the pathological consequences of NNMT overexpression.

Experimental Workflow for Assessing NNMT Inhibitor Efficacy

The following workflow outlines a general approach to evaluate the efficacy of a potential NNMT inhibitor derived from this compound in a cellular context.

This in-depth guide provides a solid foundation for researchers and professionals working with this compound and its derivatives. The provided protocols and pathway diagrams offer both practical guidance and a conceptual framework for further investigation into the therapeutic potential of this versatile class of compounds.

References

- 1. happyhormonesmd.com [happyhormonesmd.com]

- 2. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farmakeio.com [farmakeio.com]

- 6. 5-Amino-1MQ Dosage: Clinical Protocol, Benefits & Administration [alpha-rejuvenation.com]

- 7. peptidesciences.com [peptidesciences.com]

- 8. NNMT silencing activates tumor suppressor PP2A, inactivates oncogenic STKs and inhibits tumor forming ability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Storage of 5-Amino-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 5-Amino-1-naphthol (CAS No. 83-55-6). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing both an amino and a hydroxyl group on a naphthalene (B1677914) backbone.[1][2] These functional groups contribute to its reactivity and potential biological activity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Appearance | Pale purple to brown-purple crystalline powder | [4] |

| Melting Point | 190 °C (decomposes) | [2][4] |

| Boiling Point | 378.3 °C at 760 mmHg | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol. | [4][5] |

| pKa | 3.97 (at 25°C) | [4] |

| Flash Point | 182.6 °C | [4] |

| Density | 1.281 g/cm³ | [4] |

Safety and Hazard Information

This compound is classified as an irritant.[1] Proper handling and personal protective equipment are crucial to avoid adverse health effects. The Globally Harmonized System (GHS) classification and associated hazard information are detailed below.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][2] |

Pictogram:

Precautionary Statements

To mitigate the risks associated with handling this compound, the following precautionary measures should be strictly adhered to:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[6]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[6]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[6]

Handling and Storage

Proper handling and storage procedures are essential for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling Workflow

The following diagram outlines the recommended workflow for safely handling this compound in a laboratory setting.

Caption: Recommended workflow for handling this compound.

Storage

Proper storage is critical to prevent degradation and ensure safety.

-

General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Temperature: Some suppliers recommend storage at -20°C for long-term stability.[4][5]

-

Incompatibilities: Keep away from oxidizing agents.

-

Other Precautions: Store locked up.[6]

Toxicological Information

The primary hazards of this compound are its irritant effects on the skin, eyes, and respiratory system.[1]

Acute Toxicity

Metabolic Pathway

Studies in rats have shown that this compound is primarily metabolized through Phase II reactions. The main metabolic pathways are N-acetylation and conjugation with glucuronic and sulfuric acids. The extent of N-acetylation is inversely related to the dose.

The following diagram illustrates the metabolic pathway of this compound in rats.

Caption: Metabolic pathway of this compound in rats.

Experimental Protocols

This compound is a common intermediate in the synthesis of azo dyes. The following is a representative protocol for the synthesis of an azo dye using a naphthol derivative. This protocol should be adapted and optimized for specific experimental requirements.

Synthesis of an Azo Dye from a Naphthol Derivative

Objective: To synthesize an azo dye via diazotization of a primary aromatic amine and subsequent coupling with a naphthol.

Materials:

-

Primary aromatic amine (e.g., 4-aminobenzenesulfonic acid)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Beakers

-

Stirring rod

-

Filter paper and funnel

Procedure:

-

Diazotization:

-

Dissolve the primary aromatic amine in dilute hydrochloric acid in a beaker and cool the solution to 0-5°C in an ice bath.

-

In a separate beaker, dissolve sodium nitrite in water and cool the solution.

-

Slowly add the cold sodium nitrite solution to the amine solution while maintaining the temperature between 0-5°C and stirring continuously. This forms the diazonium salt.

-

-

Coupling:

-

In a separate beaker, dissolve this compound in a dilute sodium hydroxide solution and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the this compound solution with constant stirring.

-

A colored precipitate of the azo dye should form.

-

-

Isolation and Purification:

-

Allow the reaction to proceed for a few minutes in the ice bath.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the dye with cold water to remove any unreacted starting materials and salts.

-

Dry the purified azo dye.

-

The following diagram illustrates the experimental workflow for the synthesis of an azo dye.

References

- 1. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 83-55-6 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | CAS:83-55-6 | High Purity | Manufacturer BioCrick [biocrick.com]

5-Amino-1-naphthol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, purity, and applications of 5-Amino-1-naphthol, a versatile chemical intermediate.

This technical guide provides a comprehensive overview of this compound (CAS No. 83-55-6), a key chemical intermediate with significant applications in dye synthesis, analytical chemistry, and as a specialized matrix in mass spectrometry. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the procurement, quality assessment, and experimental utilization of this compound.

Commercial Availability and Purity Grades

This compound is available from a range of commercial suppliers, offering various purity grades suitable for different research and development needs. The selection of a supplier and a specific purity grade should be guided by the requirements of the intended application, with higher purity grades being essential for sensitive analytical techniques and pharmaceutical research. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Purity Grade(s) | Notes |

| --INVALID-LINK-- | >98% | Confirmed by NMR. Offered as a high-purity reference standard.[1] |

| --INVALID-LINK-- | ≥97% (HPLC) | Also known as 5,1-ANL.[2][3] |

| --INVALID-LINK-- | 95%, 97% | Available through distributors like Alkali Scientific.[4][5] |

| --INVALID-LINK-- | 96% | Appears as a gray powder. |

| --INVALID-LINK-- | Research Grade | Alternate name: 5-Hydroxy-1-naphthylamine.[6] |

| --INVALID-LINK-- | 99% | Lists various manufacturers, including Career Henan Chemical Co.[7] |

Table 1: Commercial Suppliers and Purity Grades of this compound. This table provides a comparative overview of the purity grades of this compound available from different commercial suppliers.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound.

| Property | Value | Source |

| CAS Number | 83-55-6 | [2][5][6] |

| Molecular Formula | C₁₀H₉NO | [2][6] |

| Molecular Weight | 159.18 g/mol | [5][6] |

| Appearance | Purple to red powder, Gray powder | [2] |

| Melting Point | 190 °C (dec.), 193 °C | [2][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Table 2: Physicochemical Properties of this compound. This table summarizes key physical and chemical characteristics of the compound.

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: as a matrix for Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) mass spectrometry and as a coupling agent in the synthesis of azo dyes.

Protocol 1: this compound as a Matrix for MALDI-ISD of Phosphopeptides

This compound has been identified as a superior matrix for the analysis of phosphorylated peptides using MALDI-ISD, offering higher ion yields for these modified peptides compared to conventional matrices like 1,5-diaminonaphthalene (1,5-DAN).[1]

Materials:

-

This compound (matrix)

-

Phosphopeptide sample

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Matrix Solution Preparation: Prepare a saturated solution of this compound in a 1:1 (v/v) mixture of acetonitrile and 0.1% aqueous trifluoroacetic acid.

-

Sample Preparation: Mix the phosphopeptide sample with the matrix solution at a suitable molar ratio.

-

Target Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

-

Crystallization: Allow the spot to air-dry at room temperature, permitting the co-crystallization of the sample and matrix.

-

Mass Spectrometric Analysis: Analyze the sample using a MALDI-TOF mass spectrometer equipped for in-source decay. Acquire spectra in both positive and negative ion modes to observe the fragmentation of the phosphopeptides.

Experimental workflow for MALDI-ISD analysis of phosphopeptides using this compound as a matrix.

Protocol 2: Synthesis of an Azo Dye using this compound

This compound is a common coupling component in the synthesis of azo dyes. The general procedure involves a two-step reaction: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with this compound.

Materials:

-

A primary aromatic amine (e.g., aniline)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ice bath

Procedure:

-

Diazotization of the Primary Amine:

-

Dissolve the primary aromatic amine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

-

Coupling Reaction:

-

Dissolve this compound in a dilute aqueous solution of sodium hydroxide and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline solution of this compound with constant stirring.

-

An intensely colored azo dye will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted starting materials and salts.

-

The crude dye can be further purified by recrystallization from an appropriate solvent.

-

General workflow for the synthesis of an azo dye using this compound.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by this compound. Research has primarily focused on its applications as a chemical intermediate and analytical reagent.

One study investigated the metabolism of this compound in rats and found that it is primarily metabolized through N-acetylation and conjugation with glucuronic and sulfuric acids. There was no evidence of the formation of N-hydroxylated metabolites, which can sometimes be associated with toxicity.

While research into the direct biological effects of this compound is not extensive, it is important to note that many naphthol and aminonaphthol derivatives have been investigated for a range of biological activities, including anticancer properties. However, these studies focus on structurally related but distinct molecules.

For researchers interested in the potential biological effects of this compound, it would be pertinent to investigate its impact on cellular processes such as oxidative stress, enzyme inhibition, and receptor binding, which could unveil its involvement in specific signaling cascades.

Conclusion

This compound is a readily available chemical with well-defined physicochemical properties and established applications, particularly in the synthesis of azo dyes and as a specialized matrix in mass spectrometry. The provided protocols offer a starting point for its practical use in the laboratory. While its direct role in biological signaling pathways remains an area for future exploration, its utility as a versatile chemical tool for researchers and drug development professionals is clear. Careful consideration of purity grades from various suppliers is crucial to ensure the reliability and reproducibility of experimental results.

References

- 1. This compound, a novel 1,5-naphthalene derivative matrix suitable for matrix-assisted laser desorption/ionization in-source decay of phosphorylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced MALDI-TOF MS analysis of phosphopeptides using an optimized DHAP/DAHC matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journalijar.com [journalijar.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Molecular weight and chemical formula of 5-Amino-1-naphthol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of 5-Amino-1-naphthol, alongside a detailed experimental protocol for its synthesis and a discussion of its relevance in contemporary biomedical research, particularly through the lens of nicotinamide (B372718) N-methyltransferase (NNMT) inhibition.

Core Properties and Data

This compound is an aromatic organic compound containing both amino and hydroxyl functional groups. Its chemical structure and properties make it a valuable intermediate in the synthesis of various dyes and a subject of interest in analytical and biological chemistry.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₉NO | [1][2][3][4] |

| Molecular Weight | 159.18 g/mol | [1][2][3][4][5] |

| CAS Number | 83-55-6 | [1][3][4][5] |

| Melting Point | 190-193 °C (decomposes) | [3][5] |

| pKa | 3.97 (at 25°C) | |

| Appearance | Light purple to brown-purple crystalline powder | [3] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via caustic fusion of 1-Aminonaphthalene-5-sulfonic acid. This method is a common industrial preparation route.

Materials and Equipment:

-

1-Aminonaphthalene-5-sulfonic acid paste

-

Sodium hydroxide (B78521) (NaOH) pellets

-

Hydrochloric acid (HCl), concentrated

-

High-temperature reaction vessel (e.g., nickel or iron crucible)

-

Mechanical stirrer suitable for viscous melts

-

Heating mantle or furnace with temperature control

-

Large beaker for dilution

-

pH meter or pH indicator paper

-

Büchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

Preparation of the Caustic Melt: In the high-temperature reaction vessel, carefully melt sodium hydroxide pellets at 200°C.

-

Addition of Starting Material: Once the sodium hydroxide is molten, begin adding the 1-Aminonaphthalene-5-sulfonic acid paste to the melt under constant stirring.

-

Reaction Progression: Slowly increase the temperature of the reaction mixture to 250°C. Maintain this temperature for a period of 3 hours to ensure the completion of the reaction.

-

Dilution: After the reaction is complete, allow the mixture to cool slightly before carefully and slowly diluting it with water.

-

Neutralization and Precipitation: Carefully neutralize the diluted reaction mixture with concentrated hydrochloric acid. The this compound will precipitate out of the solution as the pH approaches neutral.

-

Isolation and Purification: Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Drying: Dry the purified this compound to obtain the final product. The expected yield is approximately 85%.

Signaling Pathway and Biological Relevance

While this compound itself is primarily known as a chemical intermediate, the structurally related small molecule, 5-amino-1MQ, has garnered significant interest for its role as a potent inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT). This inhibition has profound implications for cellular metabolism and regenerative medicine. The following diagram illustrates the logical relationship of this signaling pathway.

Caption: Inhibition of NNMT by 5-amino-1MQ preserves the NAD+ pool.

References

A Technical Guide to the Historical Synthesis of 5-Amino-1-naphthol: A Cornerstone of the Synthetic Dye Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-naphthol, a key aromatic intermediate, has played a pivotal role in the advancement of synthetic dye chemistry. Its discovery and the development of its synthesis methodologies in the late 19th and early 20th centuries were significant milestones, enabling the production of a wide array of azo and sulfur dyes. This technical guide provides an in-depth exploration of the historical context surrounding the synthesis of this compound, detailing the early experimental protocols and presenting the available quantitative data. The document also visualizes the chemical transformations through logical workflow diagrams, offering a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Historical Context and Discovery

The latter half of the 19th century was a period of intense innovation in the chemical industry, largely driven by the burgeoning demand for synthetic dyes. Companies such as Badische Anilin- & Soda-Fabrik (BASF) in Germany were at the forefront of this chemical revolution. While a definitive, singular "discovery" of this compound by a specific individual is not clearly documented in readily available historical records, its emergence is intrinsically linked to the systematic investigation of naphthalene (B1677914) derivatives for their chromophoric potential. The development of synthetic routes to aminonaphthols was a logical progression from the well-established chemistry of aniline (B41778) and naphthylamines, which were the foundational building blocks of the early synthetic dye industry.

The primary impetus for the synthesis of this compound was its utility as a coupling component in the formation of azo dyes. The strategic placement of the amino and hydroxyl groups on the naphthalene ring system offered chemists a versatile scaffold to create a diverse palette of colors with desirable properties such as lightfastness and wash-fastness.

Historical Synthesis Methods

Two principal methods for the industrial synthesis of this compound emerged during this period: the alkali fusion of 1-naphthylamine-5-sulfonic acid and the reduction of 5-nitro-1-naphthol (B1615348).

Alkali Fusion of 1-Naphthylamine-5-sulfonic Acid

This method became one of the most commercially important routes for the production of this compound. It involves the replacement of the sulfonic acid group with a hydroxyl group through fusion with a strong alkali, typically sodium hydroxide (B78521).

Experimental Protocol:

A detailed historical experimental protocol for this process is as follows:

-

Preparation of the Melt: A paste of 1-Aminonaphthalene-5-sulfonic acid is added to molten sodium hydroxide at an initial temperature of 200°C.

-

Fusion Reaction: The temperature of the reaction mixture is gradually increased to 250°C and maintained at this temperature for a period of 3 hours to ensure the completion of the reaction.

-

Work-up and Isolation: After the fusion is complete, the reaction mass is cooled and diluted with water. The solution is then carefully neutralized with hydrochloric acid. This neutralization step causes the precipitation of this compound.

-

Purification: The precipitated product is collected by filtration, washed with water, and dried.

Logical Workflow of Alkali Fusion Synthesis:

Reduction of 5-Nitro-1-naphthol

An alternative historical route to this compound involved the reduction of 5-nitro-1-naphthol. This method leveraged the well-established chemistry of reducing aromatic nitro compounds to their corresponding amines.

Experimental Protocol:

While specific, detailed historical protocols for the reduction of 5-nitro-1-naphthol to this compound are less commonly documented in general literature compared to the alkali fusion method, the process would have followed the general principles of nitro group reduction of the era. Common reducing agents included iron filings in the presence of an acid (such as acetic acid or hydrochloric acid) or sodium sulfide.

A plausible reconstruction of the experimental steps would be:

-

Reaction Setup: 5-Nitro-1-naphthol is suspended in water or a dilute acid.

-

Addition of Reducing Agent: Iron filings or another suitable reducing agent is gradually added to the suspension with stirring.

-

Reaction: The mixture is heated to facilitate the reduction of the nitro group to an amino group. The progress of the reaction would have been monitored by the change in color of the reaction mixture.

-

Work-up and Isolation: Upon completion of the reaction, the mixture is made alkaline to precipitate the iron oxides. The this compound, being soluble in the alkaline solution, is separated by filtration.

-

Purification: The filtrate is then acidified to precipitate the this compound, which is then collected, washed, and dried.

Logical Workflow of Reduction Synthesis:

Quantitative Data from Historical Syntheses